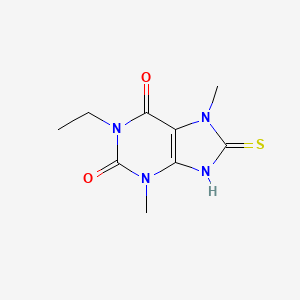

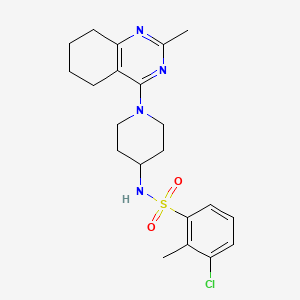

1-ethyl-8-mercapto-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

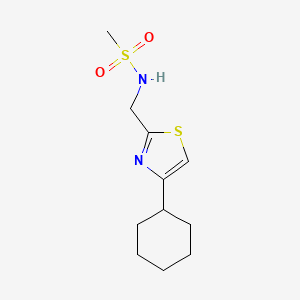

1-Ethyl-8-mercapto-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as EMDP, is a purine derivative that has been studied for its potential use in various scientific research applications. EMDP has been shown to have unique properties that make it a promising candidate for further investigation.

Scientific Research Applications

Inhibition of Viral Replication

One notable application of a closely related compound, 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione, is its identification as a novel inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase. Research demonstrated its capability to suppress both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase enzyme, which are crucial for viral replication, without exhibiting cytotoxicity at concentrations up to 80 µM (Cho et al., 2015).

Anticancer Activities

Another significant application is found in the synthesis of various fused purine analogs from 6-mercaptopurine, aiming at discovering potent anticancer agents. A selection of these novel compounds demonstrated very potent anticancer activity against most cancer cell lines in initial screenings conducted by the National Cancer Institute (NCI), Maryland, USA (Hassan et al., 2017).

Synthesis Methodologies

The compound has also inspired methodologies for synthesizing biologically active purine derivatives. For instance, a reaction involving urea and ethyl cyanoacetate yielded 6-aminopyrimidine-2,4-dione, which was further transformed into various purine derivatives, including hypoxanthine and 6-mercaptopurine, showcasing the versatility of purine synthesis routes for pharmaceutical applications (Sariri & Khalili, 2002).

Molecular Interaction Studies

Research into the intermolecular interactions within crystals of related purine derivatives, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, has provided insights into their potential applications in material design. The study focused on hydrogen bonding and the electrostatic and dispersion energy contributions, which could inform the development of new materials with tailored properties (Shukla et al., 2020).

properties

IUPAC Name |

1-ethyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-4-13-7(14)5-6(12(3)9(13)15)10-8(16)11(5)2/h4H2,1-3H3,(H,10,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSHACDJOZRALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(NC(=S)N2C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-8-mercapto-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2573259.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2573260.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B2573262.png)

![N-(4-(tert-butyl)phenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2573266.png)

![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2573279.png)